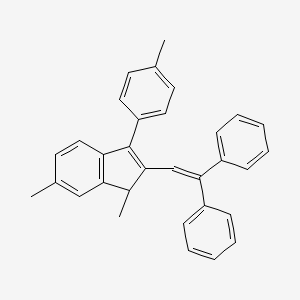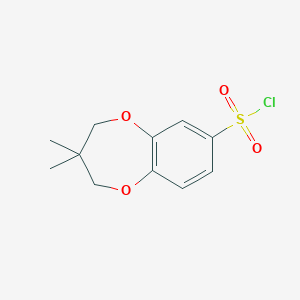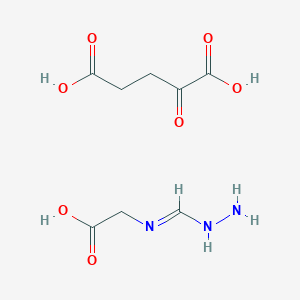![molecular formula C13H31N2+ B14192996 N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium CAS No. 918158-38-0](/img/structure/B14192996.png)
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium is a quaternary ammonium compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its water solubility and reactivity, making it a valuable component in numerous chemical processes and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium typically involves the reaction of dimethylaminopropylamine with a suitable alkylating agent. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like toluene and temperatures around 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s cationic nature allows it to form complexes with negatively charged molecules, facilitating their transport and delivery within biological systems. This interaction is crucial for its role in gene delivery and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Another water-soluble methacrylamide monomer with similar reactivity and applications.
Dimethylaminopropylamine: A precursor in the synthesis of various quaternary ammonium compounds.
N-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and has similar chemical properties.
Uniqueness
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium stands out due to its unique combination of water solubility, reactivity, and ability to form stable complexes with nucleic acids. These properties make it particularly valuable in gene delivery and drug delivery systems, where efficient transport and delivery of therapeutic agents are essential .
Propiedades
Número CAS |
918158-38-0 |
|---|---|
Fórmula molecular |
C13H31N2+ |
Peso molecular |
215.40 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl-dimethyl-(4-methylpentyl)azanium |
InChI |
InChI=1S/C13H31N2/c1-13(2)9-7-11-15(5,6)12-8-10-14(3)4/h13H,7-12H2,1-6H3/q+1 |
Clave InChI |
PXLMEEFWTFSMKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC[N+](C)(C)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)

![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)





![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

